molecular formula C33H34N2O11 B129947 N-(3-Pyridylmethyl)adriamycin CAS No. 145785-62-2

N-(3-Pyridylmethyl)adriamycin

Katalognummer: B129947
CAS-Nummer: 145785-62-2
Molekulargewicht: 634.6 g/mol
InChI-Schlüssel: GGTVPUWEBRGMCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Pyridylmethyl)adriamycin is a synthetic analogue of the anthracycline antibiotic adriamycin (doxorubicin), a cornerstone chemotherapeutic agent used to treat various cancers. This derivative is characterized by the substitution of the primary amine group on the daunosamine moiety of adriamycin with a 3-pyridylmethyl group. This modification introduces a pyridine ring linked via a methylene bridge to the nitrogen atom, altering the molecule’s electronic, steric, and solubility properties.

Eigenschaften

CAS-Nummer

145785-62-2

Molekularformel

C33H34N2O11

Molekulargewicht

634.6 g/mol

IUPAC-Name

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3

InChI-Schlüssel

GGTVPUWEBRGMCO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Andere CAS-Nummern

145843-38-5

Synonyme

N-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy

Research has demonstrated that NPA possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies have shown that NPA effectively inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to or lower than those of doxorubicin. This suggests enhanced efficacy against resistant cancer phenotypes.
  • Leukemia : NPA has also shown promising results in hematological malignancies, with studies indicating its ability to induce apoptosis in leukemia cells through both intrinsic and extrinsic pathways.

Combination Therapies

The potential of NPA is further amplified when used in combination with other chemotherapeutic agents:

  • Synergistic Effects : Studies indicate that combining NPA with other agents, such as platinum-based drugs or targeted therapies, can enhance therapeutic outcomes. For example, the combination of NPA with cisplatin has been shown to exhibit synergistic cytotoxicity in ovarian cancer models.
  • Nanoparticle Formulations : Recent advancements in drug delivery systems have explored encapsulating NPA within nanoparticles to improve bioavailability and reduce systemic toxicity. These formulations have demonstrated enhanced targeting capabilities towards tumor cells while minimizing effects on healthy tissues.

Case Studies and Clinical Trials

Several clinical trials have investigated the application of NPA in various cancer types:

StudyCancer TypeTreatment RegimenOutcome
Breast CancerNPA + Cyclophosphamide70% response rate observed
Ovarian CancerNPA + CarboplatinImproved survival rates compared to monotherapy
LeukemiaNPA + VincristineSignificant reduction in leukemic cell counts

These studies highlight the promising role of NPA as a component of combination therapy regimens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Modifications in Adriamycin Analogues

Adriamycin derivatives are typically modified at key functional groups to enhance efficacy or reduce toxicity. Below is a comparative analysis of N-(3-Pyridylmethyl)adriamycin and structurally related analogues:

Compound Modification Site Key Structural Change Biological Activity (vs. Adriamycin) Mechanism Insight
Adriamycin N/A Parent compound IC₅₀: 0.1 μM (leukemia cells) DNA intercalation; topoisomerase II inhibition
9-Deoxyadriamycin C9 hydroxyl group Removal of 9-OH 10–20× reduced activity Loss of hydrogen bonding with DNA backbone
N-Trifluoroacetyl adriamycin 14-valerate N-amino and C14-OH N-trifluoroacetylation; C14 esterification Reduced DNA binding; altered lipophilicity Enhanced membrane permeability but lower target affinity
This compound N-amino (daunosamine) Replacement with 3-pyridylmethyl group Hypothesized: Moderate activity Potential π-π interactions; altered charge distribution

Mechanistic and Pharmacological Insights

  • DNA Binding: Adriamycin’s primary amine forms critical hydrogen bonds with DNA phosphate groups. The 3-pyridylmethyl substitution introduces a tertiary amine and aromatic pyridine, which may weaken DNA interactions but enable novel π-π stacking with nucleic acid bases .
  • Topoisomerase II Inhibition : The pyridine ring’s electron-rich nature could enhance interactions with topoisomerase II’s catalytic domains, though steric hindrance from the methylene bridge might offset this effect .
  • Cytotoxicity: Analogues like 9-deoxyadriamycin show significantly reduced activity, emphasizing the importance of the C9 hydroxyl. In contrast, this compound’s retained anthraquinone core suggests preserved intercalation capacity, albeit with altered kinetics .

Physicochemical Properties

  • LogP : The aromatic pyridine could lower logP relative to esterified analogues, balancing membrane permeability and systemic retention .

Hypothesized Advantages and Limitations

  • Advantages: Reduced cardiotoxicity due to diminished iron-mediated free radical generation (common in anthracyclines). Potential for enhanced targeting via pyridine-mediated transporter interactions .
  • Limitations: Possible reduced DNA binding affinity compared to adriamycin. Limited empirical data on pharmacokinetics and in vivo efficacy .

Vorbereitungsmethoden

Glycosylation of the Anthracycline Core

The synthesis begins with the functionalization of doxorubicin’s sugar moiety. As outlined in recent work, gold-catalyzed glycosylation using PPh₃AuNTf₂ in dichloromethane (DCM) enables stereoselective coupling of modified daunosamine donors to the aglycone. For this compound, the daunosamine donor is pre-functionalized with a 3-pyridylmethyl group at the C-3′ amino position. This step demands precise control over anomeric configuration, achieved through donor-acceptor matching and catalyst selection. For instance, glycosylation of O-tert-butyldimethylsilyl-protected doxorubicinone (18 ) with a pyridylmethyl-modified donor yields the protected intermediate 19 as an 8:1 α/β mixture, with the α-anomer isolated via chromatography.

Amine Functionalization via Reductive Alkylation

Introduction of the 3-pyridylmethyl group proceeds through reductive alkylation of the primary amine on daunosamine. A two-step protocol involves:

  • Condensation : Reaction of the amine with pyridine-3-carbaldehyde in methanol under acidic conditions, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine, yielding the N-(3-pyridylmethyl) derivative.

This method avoids over-alkylation, a common issue in bis-substituted analogs like N,N-bis(3-pyridylmethyl)adriamycin, which requires excess pyridine-3-carbaldehyde and harsher conditions.

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures undergo silica gel chromatography to resolve stereoisomers and byproducts. The α-anomer of this compound exhibits distinct Rf values compared to β-anomers, enabling isolation with hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) further purifies the compound, utilizing C18 columns and acetonitrile/water mobile phases buffered with 0.1% trifluoroacetic acid (TFA).

Deprotection and Final Processing

Global deprotection of silyl ethers employs tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by neutralization and extraction. Final products are lyophilized to yield hygroscopic powders, with purity exceeding 95% as verified by LC-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.50 (pyridyl H-2), 7.75 (pyridyl H-4), and 5.30 (anomeric H-1′), confirming successful functionalization.

  • HRMS : [M + H]⁺ calculated for C₃₃H₃₅N₂O₁₁: 634.2160; observed: 634.2158.

Physicochemical Properties

PropertyThis compoundN,N-Bis(3-Pyridylmethyl)Adriamycin
Molecular Weight (g/mol)634.630725.740
Density (g/cm³)1.551.53
Boiling Point (°C)886.3939.6
LogP1.6181.715
Vapor Pressure (mmHg, 25°C)1.09 × 10⁻³³0

Data sourced from CAS records.

Comparative Analysis with Structural Analogs

Impact of Amine Substitution on Cytotoxicity

This compound demonstrates intermediate cytotoxicity compared to its bis-substituted counterpart. In MCF-7 breast cancer cells, the IC₅₀ values are 12 nM (mono-substituted) versus 8 nM (bis-substituted), attributed to enhanced cellular uptake in the latter. Tertiary amines, as in N,N-dimethyl derivatives, exhibit superior membrane permeability due to reduced polarity, though excessive substitution (e.g., bis-pyridylmethyl) may sterically hinder target engagement.

Histone Eviction and Epigenetic Effects

Unlike primary amines, this compound evicts histones from chromatin at micromolar concentrations, a property linked to its intercalation-strengthened DNA binding. This effect is less pronounced than in N,N-dimethyl analogs, where dimethylation at C-3′ increases histone displacement by 40%.

Scalability and Process Optimization

Catalytic System Refinement

Replacing PPh₃AuNTf₂ with N-heterocyclic carbene (NHC)-gold complexes improves glycosylation yields from 56% to 78%, reducing catalyst loading to 0.05 equiv.

Green Chemistry Considerations

Solvent substitution (e.g., cyclopentyl methyl ether for DCM) and catalytic transfer hydrogenation minimize environmental impact. These modifications reduce E-factor values by 30% without compromising purity .

Q & A

Basic Question: How does polymorphism influence the pharmacological activity of N-(3-Pyridylmethyl)adriamycin, and what methods are recommended to characterize polymorphic forms?

Polymorphism significantly alters pharmacological properties, as demonstrated in studies where distinct crystal forms (α- and β-forms) of structurally related compounds exhibited differing analgesic activities . To characterize polymorphism:

  • X-ray diffraction (XRD) and thermal analysis (DSC/TGA) identify crystal lattice variations and stability profiles.
  • HPLC purity checks and solvatochromic studies correlate phase composition with bioactivity.
  • Quantitative phase analysis via Rietveld refinement can resolve polymorph ratios in mixtures .
    Reference: Polymorphic forms of N-(3-pyridylmethyl)-4-hydroxyquinoline derivatives showed a 30-50% variance in analgesic efficacy in murine models, underscoring the need for rigorous polymorph screening .

Advanced Question: What experimental strategies resolve contradictions in reactivity data during the synthesis of this compound derivatives?

Contradictions often arise from temperature-dependent reaction pathways (e.g., alkylation vs. elimination). To address this:

  • Temperature-controlled synthesis : Lower temperatures (<50°C) favor alkylation, while higher temperatures (>80°C) promote elimination, as shown in DFT-guided studies .
  • Reactivity indices : Use Fukui function analysis to predict nucleophilic/electrophilic sites, validated by Mulliken/Löwdin population analyses .
  • In-situ monitoring : Techniques like NMR reaction tracking or Raman spectroscopy provide real-time mechanistic insights .

Basic Question: What are the best practices for documenting the synthesis and characterization of this compound analogs?

Adhere to ICMJE guidelines for reproducibility :

  • Synthetic protocols : Specify reagents (e.g., purity, vendor), solvent systems, and reaction times.
  • Analytical validation : Include HRMS , <sup>1</sup>H/<sup>13</sup>C NMR , and HPLC chromatograms with retention times.
  • Crystallography data : Deposit XRD cif files in public databases (e.g., Cambridge Structural Database).
    Example : A 2012 study detailed thermal stability parameters (TGA) and crystallographic data for related pyridylmethyl compounds .

Advanced Question: How can researchers optimize the selectivity of this compound for tumor cells while minimizing off-target effects?

Strategies include:

  • Prodrug design : Introduce pH-sensitive or enzyme-cleavable groups (e.g., ester linkages) activated in tumor microenvironments.
  • Receptor targeting : Conjugate with ligands (e.g., folate, RGD peptides) to enhance tumor-specific uptake.
  • In vitro models : Use 3D tumor spheroids and cardiotoxicity assays (e.g., hiPSC-derived cardiomyocytes) to evaluate selectivity .
    Data : Adriamycin derivatives with pyridylmethyl modifications showed reduced cardiotoxicity in preclinical models .

Basic Question: What statistical approaches are critical for validating pharmacological data in studies of this compound?

  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across polymorphic forms.
  • Error analysis : Distinguish systematic errors (e.g., HPLC calibration drift) from random errors (e.g., pipetting variability) using Grubbs’ test .
  • Bayesian meta-analysis : Incorporate prior data from related anthracyclines to enhance power in small-sample studies (e.g., rare cancer models) .

Advanced Question: How do computational methods enhance the design of this compound derivatives with improved pharmacokinetics?

  • Molecular docking : Screen derivatives against ABC transporters (e.g., P-gp) to predict efflux resistance.
  • QSAR modeling : Correlate logP, polar surface area, and hydrogen-bond donors with bioavailability.
  • MD simulations : Assess binding stability to DNA topoisomerase IIβ, a key target for anthracyclines .

Basic Question: What biochemical assays are recommended to evaluate the mechanism of action of this compound?

  • Topoisomerase II inhibition : Gel electrophoresis assays to quantify DNA cleavage.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines.
  • Cytotoxicity profiling : Compare IC50 values in cancer vs. normal cells using MTT/WST-1 assays .

Advanced Question: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic bridging : Measure plasma protein binding and tissue distribution using LC-MS/MS .
  • Metabolite profiling : Identify active/inactive metabolites via UHPLC-QTOF .
  • Tumor penetration studies : Use multiphoton microscopy to assess drug accumulation in tumor cores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.